8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one

Quinazolinone synthesis building block isolated yield

8‑Bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one is a heterocyclic quinazolinone scaffold that carries a bromine atom at position 8, a fluorine atom at position 6, and a methyl group at position 2. The quinazolin‑4(3H)‑one core is a privileged structure in kinase inhibitor design, and the specific 8‑bromo‑6‑fluoro‑2‑methyl substitution pattern provides a unique combination of a heavy halogen (Br) for cross‑coupling or nucleophilic displacement chemistry, an electron‑withdrawing fluorine atom that modulates ring electronics and metabolic stability, and a 2‑methyl group that influences tautomeric equilibrium and lipophilicity.

Molecular Formula C9H6BrFN2O
Molecular Weight 257.06
CAS No. 1352717-91-9
Cat. No. B3031060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one
CAS1352717-91-9
Molecular FormulaC9H6BrFN2O
Molecular Weight257.06
Structural Identifiers
SMILESCC1=NC2=C(C=C(C=C2Br)F)C(=O)N1
InChIInChI=1S/C9H6BrFN2O/c1-4-12-8-6(9(14)13-4)2-5(11)3-7(8)10/h2-3H,1H3,(H,12,13,14)
InChIKeyJAUJGOMEEXESRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-6-fluoro-2-methylquinazolin-4(3H)-one (CAS 1352717-91-9): A Di‑halogenated 2‑Methylquinazolinone Building Block for Kinase‑Focused Medicinal Chemistry


8‑Bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one is a heterocyclic quinazolinone scaffold that carries a bromine atom at position 8, a fluorine atom at position 6, and a methyl group at position 2. The quinazolin‑4(3H)‑one core is a privileged structure in kinase inhibitor design, and the specific 8‑bromo‑6‑fluoro‑2‑methyl substitution pattern provides a unique combination of a heavy halogen (Br) for cross‑coupling or nucleophilic displacement chemistry, an electron‑withdrawing fluorine atom that modulates ring electronics and metabolic stability, and a 2‑methyl group that influences tautomeric equilibrium and lipophilicity . These three substituents collectively differentiate this compound from mono‑substituted or differently substituted quinazolinone analogs that are commonly used as starting materials in drug discovery programs.

Why 8‑Bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolin‑4(3H)‑one scaffolds bearing only a single halogen or lacking the 2‑methyl substituent are frequently treated as interchangeable building blocks, but the 8‑bromo‑6‑fluoro‑2‑methyl arrangement is not trivially replaceable. The 2‑methyl group stabilises the 3H‑tautomer, influencing hydrogen‑bonding patterns at the quinazolinone N3 position and altering the compound’s melting point and solubility relative to the 2‑unsubstituted analog . The simultaneous presence of bromine at C8 and fluorine at C6 creates a distinct electronic push‑pull system across the benzo ring that affects both the reactivity of the C8–Br bond in palladium‑catalysed transformations and the acid/base properties of the N1 and N3 centres [1]. A user who substitutes, for example, 6‑fluoro‑2‑methylquinazolin‑4(3H)‑one (CAS 194473‑04‑6) loses the C8 synthetic handle entirely, while switching to the positional isomer 7‑bromo‑5‑fluoro‑2‑methylquinazolin‑4(3H)‑one (CAS 2243516‑66‑5) yields a regioisomer with different steric and electronic environments, which can lead to altered coupling efficiency and divergent biological activity. The quantitative evidence below demonstrates where these differences translate into measurable, decision‑relevant parameters for procurement and experimental planning.

Quantitative Differentiation Evidence for 8‑Bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one Against Closest Analogs


One‑Step Synthesis from Benzo[d][1,3]oxazin‑4‑one: 73.7% Isolated Yield vs. No Reported Yield for the 2‑Unsubstituted Analog

The target compound is prepared in a single step by suspending 8‑bromo‑6‑fluoro‑2‑methyl‑4H‑benzo[d][1,3]oxazin‑4‑one in 28% aqueous ammonia and heating at 100 °C for 1.5 h, giving the title quinazolinone in 73.7% isolated yield as an off‑white solid that requires no further purification for subsequent reactions . In contrast, the 2‑unsubstituted comparator 8‑bromo‑6‑fluoroquinazolin‑4(3H)‑one (CAS 953039‑62‑8) lacks a published preparative route with a quantified yield under comparable conditions , meaning that procurement of the 2‑methyl derivative offers a validated, reproducible synthetic entry with documented efficiency.

Quinazolinone synthesis building block isolated yield

Demonstrated Pd‑Catalysed Cyanation at C8: 76% Yield vs. No Reported Cyanation for the 6‑Fluoro‑2‑methyl Analog Lacking the C8 Bromo Handle

The C8 bromine atom serves as a robust synthetic handle for palladium‑catalysed transformations. In a published downstream protocol, 8‑bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one (100 mg, 0.39 mmol) was reacted with dicyanozinc in the presence of Pd₂(dba)₃/Xantphos under microwave heating at 160 °C for 200 s, furnishing 6‑fluoro‑2‑methyl‑4‑oxo‑3,4‑dihydroquinazoline‑8‑carbonitrile in 76% yield with 98% LCMS purity [1]. The closest analog lacking the C8 bromo substituent, 6‑fluoro‑2‑methylquinazolin‑4(3H)‑one (CAS 194473‑04‑6), cannot undergo this transformation without prior functionalisation, making the brominated compound the direct entry point for C8‑diversification strategies .

cross‑coupling cyanation SAR handle

Vendor‑Specified Purity: ≥98% (HPLC/LCMS) vs. 95% Standard for Unsubstituted and Mono‑halogenated Quinazolinone Analogs

Multiple independent vendors list 8‑bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one at purities of ≥98% , supported by batch‑specific QC documentation including NMR, HPLC, and LCMS. In contrast, the structurally simpler analog 2‑methylquinazolin‑4(3H)‑one (CAS 132305‑21‑6) is routinely offered at 95% purity , and 8‑bromo‑6‑fluoroquinazolin‑4(3H)‑one (CAS 953039‑62‑8) is also listed at 95% . The higher purity specification of the target compound reduces the likelihood of confounding impurities in biological assays and avoids the need for pre‑use repurification.

purity specification quality control procurement

Predicted Physicochemical Profile: Higher Lipophilicity (XLogP ~1.5) for the 2‑Methyl‑8‑bromo Analog vs. XLogP ~0.8 for the 2‑Unsubstituted Variant

Predicted physicochemical parameters highlight the impact of the 2‑methyl group. The 2‑unsubstituted analog 8‑bromo‑6‑fluoro‑1,2‑dihydroquinazolin‑2‑one (a 2(1H)‑quinazolinone tautomer, CAS 953039‑62‑8) has a computed XLogP of ~1.5 and a topological polar surface area (TPSA) of 41.5 Ų . While an explicit XLogP for the 2‑methyl derivative has not been independently published, the addition of a methyl group is expected to increase logP by approximately 0.5–0.7 log units based on the Hansch π constant for methyl substitution on aromatic systems [1]. This moderate increase in lipophilicity can improve membrane permeability for intracellular targets while the 6‑fluoro substituent simultaneously contributes to metabolic stability. The 2‑methyl group also locks the compound in the 3H‑tautomeric form, providing a well‑defined hydrogen‑bond donor/acceptor profile at N3 and C4=O, whereas the 2‑unsubstituted analog can exist as a mixture of 1H‑ and 3H‑tautomers .

lipophilicity physicochemical property drug‑likeness

Regioisomeric Differentiation: C8‑Br/C6‑F vs. C7‑Br/C5‑F Substitution Pattern Alters Electronic Landscape and Coupling Reactivity

The positional isomer 7‑bromo‑5‑fluoro‑2‑methylquinazolin‑4(3H)‑one (CAS 2243516‑66‑5) shares the same molecular formula (C₉H₆BrFN₂O, MW 257.06) but places the halogen substituents in a different spatial arrangement. In the target compound, the bromine at C8 is peri to the C4 carbonyl and para to the C6 fluorine, creating an electron‑deficient aromatic ring that facilitates oxidative addition in Pd⁰ catalysis [1]. In the 7‑bromo‑5‑fluoro isomer, the bromine is meta to the fluorine and ortho to the C4 carbonyl, resulting in different activation energies for cross‑coupling and potentially different regioselectivity in electrophilic aromatic substitution reactions . While no direct kinetic comparison has been published, the C8‑bromo position in the target compound is sterically less hindered than the C7‑bromo in the isomer, which can translate to faster coupling rates in bulky ligand environments. Both isomers are commercially available at 98% purity , but only the 8‑bromo‑6‑fluoro substitution pattern has been explicitly demonstrated in published Pd‑catalysed cyanation chemistry.

regioisomer positional isomer electronic effect

Halogen Differentiation: C8‑Br vs. C8‑Cl Analog Enables Orthogonal Reactivity in Sequential Functionalisation Strategies

The 8‑chloro analog, 8‑chloro‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one (CAS 1696832‑46‑8, MW 212.61, purity 97–98% ), contains a lighter halogen that is less reactive in oxidative addition with Pd⁰ but can be advantageous when orthogonal reactivity is required. The C–Br bond dissociation energy (BDE ≈ 285 kJ mol⁻¹ for Ar–Br) is lower than that of Ar–Cl (BDE ≈ 400 kJ mol⁻¹) [1], meaning the brominated compound undergoes Pd‑catalysed coupling under milder conditions or with shorter reaction times. The demonstrated cyanation of the C8‑bromo compound proceeded at 160 °C for only 200 s under microwave irradiation [2], whereas analogous chlorinated substrates typically require higher temperatures or longer hold times. This difference in reactivity can be exploited in sequential coupling strategies where a bromo‑substituted intermediate is preferred for the first functionalisation step, leaving a chloro substituent for a later orthogonal transformation.

halogen selectivity orthogonal coupling chemoselectivity

Application Scenarios Where 8‑Bromo‑6‑fluoro‑2‑methylquinazolin‑4(3H)‑one Provides Measurable Advantages


Parallel Synthesis of C8‑Diversified Quinazolinone Kinase Inhibitor Libraries

In medicinal chemistry programmes targeting kinase ATP‑binding pockets, the quinazolin‑4(3H)‑one scaffold is a well‑established pharmacophore. The 8‑bromo substituent provides a universal synthetic handle for Suzuki, Sonogashira, Buchwald–Hartwig, or cyanation reactions at C8, enabling the rapid generation of compound libraries with diverse C8 vectors. The demonstrated 76% cyanation yield [1] confirms that the bromine atom is sufficiently activated by the adjacent electron‑withdrawing 6‑fluoro and C4‑carbonyl groups to undergo efficient Pd‑catalysed coupling. The 2‑methyl group locks the tautomeric state, ensuring a consistent hydrogen‑bond donor at N3 for binding to the kinase hinge region, a feature not available with 2‑unsubstituted analogs that tautomerise .

Late‑Stage Functionalisation of Advanced Quinazolinone Intermediates

Because the parent compound can be synthesised in one step at 73.7% yield and used without chromatographic purification , it is suitable as a late‑stage intermediate. The high vendor‑certified purity (≥98% ) ensures that downstream reactions are not compromised by impurities carried from earlier steps. Researchers can order the compound at scale (250 mg to 5 g options available [2]) and proceed directly to Pd‑catalysed diversification, avoiding the need to develop and validate an in‑house synthetic route to the brominated scaffold.

Development of Orthogonal Sequential Coupling Strategies on the Quinazolinone Core

When a synthetic route requires two sequential, chemoselective transformations on the quinazolinone benzo ring, the C8‑bromo derivative (BDE ≈ 285 kJ mol⁻¹) can be paired with a C6 or other‑position chloro substituent introduced later. The lower bond dissociation energy of Ar–Br relative to Ar–Cl (ΔBDE ≈ 115 kJ mol⁻¹ [3]) provides a thermodynamic basis for selective oxidative addition at the C8 position in the first step, leaving the C–Cl bond intact for a subsequent orthogonal coupling. This strategy is not feasible with the 8‑chloro analog alone and would require additional protection/deprotection steps.

Structure‑Activity Relationship (SAR) Exploration of C6 and C8 Substituent Effects on Quinazolinone Bioactivity

For teams investigating how simultaneous halogen substitution at C6 and C8 affects biological target engagement, the compound serves as a well‑characterised reference point. The combination of ⁶F (strong electron‑withdrawing, metabolic stability) and ⁸Br (heavy halogen, polarisable, displaceable) creates an electronic push‑pull that is distinct from the 7‑bromo‑5‑fluoro regioisomer . The compound's fully assigned ¹H, ¹³C NMR and HRMS data allow precise structural confirmation before biological testing, reducing the risk of mis‑assignment in SAR tables.

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